"N-(2-chlorobenzyl)-N-ethylamine" basic properties
"N-(2-chlorobenzyl)-N-ethylamine" basic properties
An In-depth Technical Guide to N-(2-chlorobenzyl)-N-ethylamine: Properties, Synthesis, and Analytical Characterization
Executive Summary
N-(2-chlorobenzyl)-N-ethylamine is a secondary amine featuring a substituted benzyl group. While not extensively characterized in publicly accessible literature, its structure is of significant interest to researchers in medicinal chemistry and drug development. It serves as a key structural motif and potential intermediate in the synthesis of pharmacologically active compounds. This guide provides a comprehensive overview of its fundamental properties, outlines a robust synthetic protocol, details expected analytical and spectroscopic characteristics, and discusses necessary safety precautions. The information is curated for an audience of researchers, scientists, and professionals in drug development, emphasizing the practical application of this compound as a chemical building block.
Introduction and Research Context
N-(2-chlorobenzyl)-N-ethylamine, with CAS Number 62924-61-2, belongs to the class of N-benzylethylamines. The incorporation of a chlorine atom at the ortho-position of the benzyl ring significantly influences the molecule's steric and electronic properties. This substitution pattern is a key feature in several important pharmaceutical agents. For instance, the N-(2-chlorobenzyl) moiety is a critical component of the antiplatelet drugs Ticlopidine and Clopidogrel. In these drugs, the 2-chlorobenzyl group is attached to a tetrahydrothienopyridine core. The presence of this group is essential for their antithrombotic activity.[1][2]
Given this context, N-(2-chlorobenzyl)-N-ethylamine is a valuable intermediate. It allows for the introduction of the N-ethyl-N-(2-chlorobenzyl) fragment into more complex molecular scaffolds. Its study provides a foundation for the synthesis of novel analogues and derivatives for structure-activity relationship (SAR) studies in drug discovery programs.
Physicochemical and Basic Properties
The core physicochemical properties of N-(2-chlorobenzyl)-N-ethylamine are summarized below. It is important to note that some of these properties are predicted based on computational models due to the limited availability of experimentally determined data in peer-reviewed literature.
| Property | Value | Source |
| CAS Number | 62924-61-2 | [3] |
| Molecular Formula | C₉H₁₂ClN | [3] |
| Molecular Weight | 169.65 g/mol | [3][4] |
| Predicted Boiling Point | ~226.7 °C at 760 mmHg | [3] |
| Predicted Melting Point | 32.55 °C | [3] |
| Appearance | Colorless to light yellow liquid (predicted) | [5] |
| InChI Key | InChI=1S/C9H12ClN/c1-2-11-7-8-5-3-4-6-9(8)10/h3-6,11H,2,7H2,1H3 | [3] |
Synthesis and Purification
The synthesis of N-(2-chlorobenzyl)-N-ethylamine can be efficiently achieved via direct alkylation of ethylamine with 2-chlorobenzyl chloride. This is a standard nucleophilic substitution reaction where the amine acts as the nucleophile. An alternative and often higher-yielding approach is reductive amination, which involves the reaction of ethylamine with 2-chlorobenzaldehyde to form a Schiff base, followed by in-situ reduction.
Proposed Synthetic Protocol: Direct N-Alkylation
This protocol is adapted from general procedures for the synthesis of related secondary amines, such as the preparation of N-(2-chlorobenzyl)-2-(2-thienyl)ethylamine.[6]
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethylamine (1.2 equivalents) dissolved in a suitable solvent such as toluene or ethanol.
-
Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (1.5 equivalents), to the solution. The base acts as a scavenger for the hydrochloric acid byproduct.
Step 2: Reagent Addition
-
Slowly add 2-chlorobenzyl chloride (1.0 equivalent), dissolved in a minimal amount of the reaction solvent, to the stirred ethylamine solution at room temperature. The reaction is exothermic, and a cooling bath may be necessary to maintain the temperature below 30 °C.
Step 3: Reaction and Monitoring
-
After the addition is complete, heat the reaction mixture to reflux (approximately 80-110 °C, depending on the solvent) for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (2-chlorobenzyl chloride) is consumed.
Step 4: Work-up and Isolation
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts (e.g., KCl).
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash with water to remove any remaining salts and excess ethylamine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Step 5: Purification
-
The crude N-(2-chlorobenzyl)-N-ethylamine can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product with high purity.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-(2-chlorobenzyl)-N-ethylamine.
Spectroscopic and Analytical Characterization
Definitive analytical data requires experimental measurement. However, based on the molecular structure, the expected spectroscopic features can be reliably predicted. These predictions are essential for confirming the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl and 2-chlorobenzyl protons.
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Ethyl Group: A triplet integrating to 3 protons (CH₃) around δ 1.1-1.3 ppm and a quartet integrating to 2 protons (CH₂) around δ 2.6-2.8 ppm.
-
Benzyl CH₂: A singlet integrating to 2 protons around δ 3.7-3.9 ppm.
-
Aromatic Protons: A complex multiplet pattern in the aromatic region (δ 7.2-7.5 ppm) integrating to 4 protons. The ortho-chloro substitution will influence the chemical shifts, causing deshielding of adjacent protons.
-
-
¹³C NMR: The carbon NMR spectrum should display 9 unique signals.
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Ethyl Group: Two signals around δ 12-15 ppm (CH₃) and δ 45-50 ppm (CH₂).
-
Benzyl CH₂: A signal around δ 55-60 ppm.
-
Aromatic Carbons: Six distinct signals in the δ 125-140 ppm range. The carbon bearing the chlorine atom (C-Cl) would appear around δ 132-135 ppm, and the quaternary carbon to which the benzyl group is attached would be in a similar region.
-
Infrared (IR) Spectroscopy
The IR spectrum will provide information on the functional groups present.[7]
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C-H stretch (sp³): 2850-3000 cm⁻¹ (medium to strong) from the ethyl and benzyl methylene groups.
-
C-H stretch (sp²): 3000-3100 cm⁻¹ (weak to medium) from the aromatic ring.
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C=C stretch (aromatic): 1450-1600 cm⁻¹ (medium, multiple bands).
-
C-N stretch: 1020-1250 cm⁻¹ (medium).
-
C-Cl stretch: 650-800 cm⁻¹ (strong).
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 169. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), a characteristic M+2 peak will be observed at m/z = 171 with approximately one-third the intensity of the M⁺ peak.
-
Key Fragmentation: The primary fragmentation pathway is expected to be benzylic cleavage, resulting in a prominent peak at m/z = 125 (the 2-chlorobenzyl cation, [C₇H₆Cl]⁺). Another significant fragment would correspond to the loss of an ethyl group, leading to a peak at m/z = 140.
Proposed Analytical Workflow
For purity assessment and quantification, a validated chromatographic method is essential. Both GC-MS and LC-MS/MS are suitable techniques.[8][9]
Caption: A typical analytical workflow for purity and quantification.
Safety, Handling, and Storage
N-(2-chlorobenzyl)-N-ethylamine is classified as a hazardous substance and requires careful handling.
-
Hazard Identification: The compound is associated with the following GHS hazard statements:[3]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10]
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.[10]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[11]
Conclusion
N-(2-chlorobenzyl)-N-ethylamine is a valuable, albeit under-characterized, chemical intermediate. Its structural relationship to key pharmaceutical agents makes it a compound of high interest for synthetic and medicinal chemists. This guide provides a foundational framework for its safe synthesis, handling, and characterization. The proposed protocols and predicted analytical data offer a robust starting point for researchers aiming to utilize this building block in the development of novel chemical entities. Further experimental validation of its physicochemical and toxicological properties is warranted to expand its application in scientific research.
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